1h-Benzimidazole, 2-(chlorophenylmethyl)-
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Overview
Description
1H-Benzimidazole,2-(chlorophenylmethyl)- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound 1H-Benzimidazole,2-(chlorophenylmethyl)- features a benzimidazole core with a chlorophenylmethyl substituent, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of 1H-Benzimidazole,2-(chlorophenylmethyl)- typically involves the condensation of 1,2-phenylenediamine with chlorophenylmethyl aldehyde under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. Industrial production methods often employ continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Benzimidazole,2-(chlorophenylmethyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Scientific Research Applications
1H-Benzimidazole,2-(chlorophenylmethyl)- has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,2-(chlorophenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions . It has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interfere with the synthesis of essential biomolecules, such as nucleotides and amino acids, further contributing to its biological effects .
Comparison with Similar Compounds
1H-Benzimidazole,2-(chlorophenylmethyl)- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with significant biological activity.
2-(2-Phenalkyl)-1H-benzimidazole: Exhibits prominent tuberculostatic properties.
The uniqueness of 1H-Benzimidazole,2-(chlorophenylmethyl)- lies in its chlorophenylmethyl substituent, which enhances its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
55671-58-4 |
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Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-[chloro(phenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,(H,16,17) |
InChI Key |
MUXQJFBWQLAXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
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